5-Bromo-3-fluoro-2-nitrobenzonitrile
Description
The molecule consists of a benzonitrile backbone substituted with bromine (position 5), fluorine (position 3), and a nitro group (position 2). This combination of electron-withdrawing groups (EWGs) significantly impacts its reactivity, solubility, and applications in organic synthesis.
Hypothetical Molecular Formula: C₇H₂BrFN₂O₂
Molecular Weight: ~259.01 g/mol (calculated based on substituent additions to benzonitrile).
The nitro group enhances electrophilic substitution reactivity, while bromine and fluorine influence steric and electronic properties. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C7H2BrFN2O2 |
|---|---|
Molecular Weight |
245.01 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-nitrobenzonitrile |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H |
InChI Key |
DOIUUZAZFZXVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-nitrobenzonitrile typically involves the nitration of 5-Bromo-3-fluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-fluoro-2-nitrobenzonitrile can undergo nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 5-Bromo-3-fluoro-2-aminobenzonitrile.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-3-fluoro-2-nitrobenzonitrile is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of potential drug candidates. Its derivatives have shown activity against certain biological targets, making it valuable in drug discovery and development .
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals. Its unique chemical properties make it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and cyano enhances its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 5-Bromo-3-fluoro-2-nitrobenzonitrile with structurally related compounds from the evidence:
Key Observations:
- Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilic reactivity compared to non-nitro analogs like 5-Bromo-2-fluorobenzonitrile .
- Solubility : Nitro and nitrile groups reduce solubility in polar solvents, whereas carboxylic acid derivatives (e.g., 3-Bromo-5-fluoro-2-nitrobenzoic acid) exhibit higher solubility .
- Steric Hindrance : Bromine at position 5 (meta to nitrile) may reduce steric crowding compared to ortho-substituted analogs like 2-Bromo-4-fluoro-5-nitrobenzonitrile .
Physicochemical Properties
Limited direct data are available, but trends can be inferred:
- Melting Points: Nitro-substituted compounds generally have higher melting points due to stronger intermolecular forces. For example, 5-Bromo-2-nitrobenzoic acid melts at ~180–185°C , while non-nitro benzonitriles (e.g., 4-Bromobenzonitrile) melt at ~90–95°C .
- Boiling Points : Bromine and nitro groups increase molecular weight and boiling points. 2-Bromo-5-nitropyridine (C₅H₃BrN₂O₂) boils at ~300°C , suggesting similar trends for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
